molecular formula C15H15N B2488712 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 4513-01-3

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No.: B2488712
CAS No.: 4513-01-3
M. Wt: 209.292
InChI Key: VTSFLGMBTHXJSM-UHFFFAOYSA-N
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Description

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine ( 4513-01-3) is a tricyclic heterocyclic compound built on a 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold, which is a core structure found in a variety of pharmacologically active substances . This specific methyl-substituted analogue is a valuable building block in medicinal chemistry and drug discovery research. The dibenzazepine scaffold is historically significant for its central nervous system (CNS) activity and is found in several drugs, such as the antidepressants Imipramine and Clomipramine . More recently, this structural class has been explored beyond CNS applications, showing promise as a scaffold for developing novel sirtuin inhibitors . Sirtuins are NAD+-dependent histone deacetylases, and isoform selective inhibitors, particularly for SIRT2, are valuable tools for studying their role in diseases such as cancer and neurodegeneration . Researchers utilize this compound as a key synthetic intermediate to create novel derivatives for probing biological pathways and developing new therapeutic agents. The product is provided for research purposes only. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

11-methyl-5,6-dihydrobenzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFLGMBTHXJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CCC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of iminodibenzyl with methylating agents, followed by cyclization to form the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is its use as an anticonvulsant . The compound is structurally related to oxcarbazepine, which is widely used to treat epilepsy. Research indicates that derivatives of this compound exhibit significant anticonvulsant properties, making them candidates for further development in treating seizure disorders .

Neuroprotective Effects

Studies have shown that compounds within the dibenzo[b,f]azepine class may possess neuroprotective effects. These effects are attributed to the ability of the compounds to modulate neurotransmitter systems and reduce neuronal excitability. This property could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Analgesic Properties

Recent investigations into the analgesic potential of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine have suggested that it may serve as an effective pain management agent. The compound's interaction with pain pathways indicates its potential for treating chronic pain conditions .

Synthetic Pathways

The synthesis of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves multi-step processes that can yield high purity levels. Common methods include:

  • Cyclization Reactions : Utilizing various starting materials such as substituted phenyl compounds and amines to form the dibenzo[b,f]azepine core.
  • Functional Group Modifications : Following initial cyclization, further modifications are made to introduce methyl groups or other substituents that enhance pharmacological activity .

Clinical Trials for Epilepsy Treatment

Several clinical trials have explored the efficacy of dibenzo[b,f]azepine derivatives in controlling seizures in patients with refractory epilepsy. Results indicated a significant reduction in seizure frequency compared to baseline measurements, showcasing the therapeutic promise of these compounds .

Research on Neurodegenerative Diseases

A research initiative focused on the neuroprotective capabilities of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine revealed its potential to mitigate neuroinflammation and oxidative stress in cellular models of Alzheimer's disease. This study suggests that further exploration into its mechanisms could lead to new treatments for neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine are influenced by its substitution pattern and ring saturation. Below is a detailed comparison with related dibenzoazepines and annulenes:

Carbamazepine (5H-Dibenzo[b,f]azepine-5-carboxamide)

  • Structural Differences : Carbamazepine replaces the 5-methyl group with a carboxamide (-CONH₂) moiety.
  • Pharmacology : Carbamazepine is a first-line anticonvulsant and mood stabilizer, acting via voltage-gated sodium channel blockade. The carboxamide group enhances hydrogen bonding with target proteins, improving binding affinity compared to the methyl group in 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine .
  • Geometric Flexibility : The unsaturated azepine ring in carbamazepine allows for planar conformations, facilitating interaction with aromatic residues in ion channels. In contrast, the 10,11-dihydro saturation in 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine introduces puckering, reducing planarity .

Imipramine (10,11-Dihydro-5H-dibenzo[b,f]azepine with a Dimethylaminopropyl Side Chain)

  • Structural Differences: Imipramine features a dimethylaminopropyl chain at the 5-position instead of a methyl group.
  • Pharmacology: Imipramine is a tricyclic antidepressant (TCA) that inhibits serotonin and norepinephrine reuptake. The dimethylaminopropyl side chain enhances lipophilicity and interaction with monoamine transporters, unlike the methyl group in 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine, which lacks such extended functionality .

MK-801 (Dizocilpine, (+)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine)

  • Structural Differences : MK-801 incorporates a cyclohepten ring system with an imine group instead of a saturated azepine ring.
  • Pharmacology : MK-801 is a potent NMDA receptor antagonist. The imine group and cyclohepten ring enhance its affinity for the NMDA receptor’s phencyclidine (PCP) site, unlike 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine, which lacks this pharmacophore .

10-Methoxy-5H-dibenzo[b,f]azepine

  • Structural Differences : This compound has a methoxy (-OCH₃) group at the 10-position.
  • Antioxidant Activity : The electron-donating methoxy group enhances radical-scavenging activity, as demonstrated in structure-activity relationship (SAR) studies. In contrast, the methyl group in 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine contributes to lipophilicity but lacks direct antioxidant effects .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Substituents Ring Saturation Key Activity Target/Mechanism
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine 5-CH₃ 10,11-dihydro Intermediate, neuroactive precursor NMDA receptor modulation (indirect)
Carbamazepine 5-CONH₂ Unsaturated Anticonvulsant, mood stabilizer Sodium channel blockade
Imipramine 5-(CH₂)₃N(CH₃)₂ 10,11-dihydro Antidepressant Serotonin/norepinephrine reuptake inhibition
MK-801 Cyclohepten-imine Partially unsaturated NMDA antagonist PCP site binding
10-Methoxy-5H-dibenzo[b,f]azepine 10-OCH₃ Unsaturated Antioxidant Radical scavenging

Table 2: Geometric Parameters (Bond Lengths and Aromaticity)

Compound C10-C11 Bond Length (Å) HOMED Index* (Central Ring)
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine 1.529–1.544 0.73 (low aromaticity)
Carbamazepine 1.345–1.352 0.89 (high aromaticity)
10-Methoxy-5H-dibenzo[b,f]azepine 1.350 0.85

*HOMED (Harmonic Oscillator Model of Electron Delocalization) quantifies aromaticity .

Biological Activity

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a compound belonging to the dibenzo[b,f]azepine class, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Dibenzo[b,f]azepines

Dibenzo[b,f]azepines are a class of compounds known for their diverse pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is structurally related to several clinically used medications such as imipramine and carbamazepine, which are utilized in the treatment of mood disorders and epilepsy respectively .

The biological activity of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine primarily revolves around its interaction with various molecular targets:

  • SIRT2 Inhibition : Recent studies have identified this compound as a selective inhibitor of SIRT2 (Sirtuin 2), a protein involved in deacetylation processes that regulate cellular functions. The compound demonstrated an IC50 value of 18 μM against SIRT2, indicating significant potency .
  • Antiproliferative Activity : In cellular assays using MCF-7 breast cancer cells, the compound showed antiproliferative effects at concentrations around 30 μM. This suggests potential applications in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
SIRT2 InhibitionIC50 = 18 μM; selective over SIRT1
AntiproliferativeActive against MCF-7 cells at 30 μM
Antidepressant EffectsRelated to known antidepressants like imipramine
Anticancer PotentialInvestigated for effects on various cancer cell lines

Case Study: Selective SIRT2 Inhibitors

In a study focused on the development of novel SIRT2 inhibitors, 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine was synthesized and characterized. The results indicated not only its inhibitory effects on SIRT2 but also its selectivity compared to other sirtuins. This selectivity is crucial for minimizing side effects associated with broader sirtuin inhibition .

Pharmacological Applications

The potential pharmacological applications of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine include:

  • Antidepressant Therapy : Given its structural similarity to established antidepressants, it may serve as a candidate for treating depression.
  • Cancer Treatment : Its antiproliferative properties suggest it could be explored further for oncological applications.
  • Neurodegenerative Diseases : By targeting SIRT2, it may play a role in treating conditions associated with neurodegeneration.

Q & A

Advanced Research Question

  • Docking studies : Predict binding affinity to targets like xanthine oxidase ( ) or NMDA receptors ( ).
  • QSAR modeling : Correlate substituent effects (e.g., triazole groups in ) with antioxidant potency.
  • MD simulations : Assess stability of morpholine-dithiocarbamate hybrids ( ) in lipid bilayers for blood-brain barrier penetration.

What strategies resolve contradictions in reported biological activities, such as antioxidant vs. pro-oxidant effects?

Advanced Research Question
Contradictions arise from assay variability:

  • Redox conditions : Pro-oxidant behavior may dominate in high Fe³⁺/Cu²⁺ concentrations, while antioxidant activity prevails in standard DPPH assays ( ).
  • Metabolic activation : Hepatic microsomal enzymes ( ) can convert the parent compound into reactive metabolites.
    Mitigation :
  • Standardize assay protocols (e.g., ROS quantification via fluorescence vs. chemiluminescence).
  • Validate findings across multiple cell lines (e.g., SH-SY5Y neurons vs. HEK293).

What advanced synthetic techniques improve stereochemical control in dibenzazepine derivatives?

Advanced Research Question

  • Chiral auxiliaries : Use (5S,10R)-configured precursors ( ) for enantioselective synthesis.
  • Asymmetric catalysis : Pd-catalyzed cross-coupling to install substituents without racemization .
  • Crystallography-guided design : Analyze packing motifs ( ) to predict steric hindrance.

How do structural modifications (e.g., carboxamide vs. triazole substituents) alter pharmacokinetic properties?

Advanced Research Question

  • Carboxamide derivatives ( ): Improve solubility via hydrogen bonding but reduce membrane permeability.
  • Triazole hybrids ( ): Enhance metabolic stability via π-π stacking with CYP450 enzymes.
  • Morpholine-dithiocarbamate conjugates ( ): Increase lipophilicity (logP > 3) for CNS targeting.

What analytical techniques validate purity and stability of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine under storage conditions?

Basic Research Question

  • HPLC-MS : Detect degradation products (e.g., oxidation at the methyl group).
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C ( ).
  • ICH guidelines : Storage at −20°C in amber vials prevents photodegradation .

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